2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide
Description
Rationale and Scope of Research on 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide
The research focus on this compound stems from the compound's unique structural architecture that incorporates multiple pharmacologically relevant functional groups within a single molecular framework. The rationale for investigating this specific compound lies in its potential to combine the established biological activities of benzoxazole derivatives with the proven therapeutic utility of sulfonamide moieties. Scientific interest in this compound has been driven by the recognition that benzoxazole derivatives possess diverse chemotherapeutic activities, including antimicrobial, antiviral, antibiotic, and antitumor properties. The incorporation of a sulfonamide group further enhances the compound's potential, as sulfonamides have been recognized as a significant class of synthetic bacteriostatic antimicrobials and were the primary source of therapy against bacterial infections before the introduction of penicillin.
The scope of current research encompasses multiple dimensions of this compound's properties and applications. Structural analysis reveals that the compound possesses a molecular formula of C13H17ClN2O4S with a molecular weight of 332.80 grams per mole, indicating a moderately complex organic molecule with multiple functional groups that contribute to its biological activity potential. The presence of the tert-butyl group at position 2 of the benzoxazole ring system provides steric bulk that may influence binding interactions with biological targets, while the chlorine substitution at position 6 introduces electronic effects that can modulate the compound's reactivity and binding affinity. The N-methoxy-N-methyl sulfonamide functionality represents a sophisticated design element that combines the biological activity of sulfonamides with improved pharmacokinetic properties through N-methylation and methoxy substitution.
Research investigations have focused on understanding how the specific substitution pattern of this compound influences its chemical properties, stability, and potential biological activities. The unique combination of functional groups creates opportunities for multiple types of intermolecular interactions, including hydrogen bonding through the sulfonamide group, π-π stacking interactions through the aromatic benzoxazole system, and hydrophobic interactions through the tert-butyl and methoxy groups. These diverse interaction capabilities make the compound particularly interesting for structure-activity relationship studies and for understanding the molecular basis of its potential biological effects.
Historical Context of Benzoxazole Sulfonamide Derivatives in Chemical Research
The development of benzoxazole sulfonamide derivatives represents a convergence of two historically significant areas of medicinal chemistry research. Sulfonamides were first developed in the early 20th century, with Prontosil being the first marketed brand developed by Bayer AG, which was still a component of IG Farben at the time. Initially, sulfonamides were mainly used in the dye industry until in 1932 a Bayer chemist named Josef Klarer discovered that a certain red dye had a remarkable effect on stopping bacterial infections in mice. This discovery led to what became known as a "sulfa craze," with hundreds of manufacturers starting to produce various sulfonamides without any testing requirements, ultimately leading to the introduction of the Federal Food, Drug and Cosmetic Act in 1938 in the United States.
The historical significance of sulfonamides in medicine cannot be overstated, as they served as the first and only effective broad-spectrum antibiotic available in the years before penicillin, continuing their use into the early years of World War II and saving the lives of tens of thousands, including notable figures such as Franklin Delano Roosevelt Jr. and Winston Churchill. The evolution of sulfonamide chemistry led to the development of various derivatives with different properties and toxicity profiles, with some compounds like sulfaquinoxaline proving too toxic for human use but finding successful application in veterinary medicine as coccidiostats for poultry.
Benzoxazole chemistry developed as a separate but parallel field, with researchers recognizing that benzoxazoles are privileged organic compounds of medicinal significance found in many natural products and extensively used in drug discovery programs. The planar molecular structure of benzoxazole, characterized by its cyclic system with conjugated π electrons, provides a stable scaffold for drug design, while the weak basic property of benzoxazole due to the nitrogen lone pair of electrons being coplanar with the heterocyclic ring makes it an attractive building block for medicinal chemistry applications.
The combination of benzoxazole and sulfonamide moieties represents a rational drug design approach that emerged from the recognition that hybridization of sulfonamides with various pharmaceutically active heterocyclic moieties leads to sulfonamide hybrids with a wide variety of biological activities. Recent advances in this field have focused on designing and developing two-component sulfonamide hybrids containing various heterocyclic systems, including oxazole and benzoxazole derivatives, between 2015 and 2020. This historical development has established a foundation for understanding the potential of compounds like this compound as promising candidates for pharmaceutical development.
Overview of the Compound's Structural Class and Significance in Heterocyclic Sulfonamide Chemistry
This compound belongs to the structural class of N-heterocyclic arenesulfonamides, which have been the subject of systematic studies regarding their structure and electronic properties using both experimental and theoretical methods. This compound exemplifies the sophisticated design principles employed in modern heterocyclic sulfonamide chemistry, where multiple functional groups are strategically positioned to optimize both chemical stability and biological activity. The benzoxazole core provides a rigid, planar aromatic system that serves as a stable scaffold for further functionalization, while the sulfonamide group introduces the characteristic biological activity associated with this important pharmacophore.
The structural significance of this compound lies in its unique substitution pattern, which combines several important design elements. The tert-butyl group at position 2 provides significant steric bulk that can influence the compound's three-dimensional shape and its interactions with biological targets. This bulky substituent also contributes to the compound's lipophilicity, potentially improving its ability to cross biological membranes. The chlorine atom at position 6 introduces electronic effects that can modulate the reactivity of the benzoxazole ring system and influence the compound's binding affinity to various biological targets.
The N-methoxy-N-methyl sulfonamide functionality represents a particularly sophisticated structural feature that combines multiple design strategies. The N-methylation of the sulfonamide group can improve the compound's metabolic stability by reducing the susceptibility to enzymatic hydrolysis, while the methoxy substitution introduces additional hydrogen bonding capabilities and can influence the compound's solubility properties. This type of substitution pattern has been shown to be particularly important in the development of pharmaceutically active compounds, as it allows for fine-tuning of the compound's pharmacokinetic properties.
Within the broader context of heterocyclic sulfonamide chemistry, this compound represents an evolution in design sophistication that reflects current understanding of structure-activity relationships. Research has demonstrated that the electronic structural analysis of sulfonamide derivatives can reveal unusual coordination patterns, such as N-heterocyclic carbene to nitrogen coordination, which can significantly influence the compound's biological activity. The possibility of sulfonamide-sulfonimide tautomerism has also been explored using density functional theory methods, revealing that small energy differences between tautomeric forms can be influenced by solvent polarity, which has important implications for understanding the compound's behavior in biological systems.
The compound's position within the broader family of benzoxazole sulfonamides is particularly significant given the established biological activities of related compounds. Recent advances in the synthesis of sulfonamides have provided new methodologies for preparing complex derivatives like this compound, including electrochemical oxidative coupling methods and copper-catalyzed reactions that allow for the efficient construction of the sulfonamide functionality under mild reaction conditions. These synthetic advances have made it possible to prepare and study increasingly complex benzoxazole sulfonamide derivatives, opening new avenues for drug discovery and development.
Objectives and Structure of the Review
The primary objective of this comprehensive review is to provide a detailed analysis of this compound within the context of current chemical research and its potential applications in pharmaceutical development. This analysis aims to consolidate available information about the compound's structural properties, synthetic accessibility, and position within the broader landscape of heterocyclic sulfonamide chemistry. The review seeks to establish a foundation for understanding the compound's potential significance in drug discovery and development programs, while also identifying areas where additional research would be beneficial.
Table 1: Fundamental Molecular Properties of this compound
The structure of this review follows a systematic approach that begins with fundamental chemical properties and progresses through increasingly complex aspects of the compound's chemistry and potential applications. The organizational framework is designed to provide readers with a comprehensive understanding of the compound from multiple perspectives, including its structural characteristics, synthetic considerations, and relationship to other important compounds in its chemical class.
A secondary objective involves examining the compound within the broader context of benzoxazole sulfonamide research, drawing connections to related compounds and synthetic methodologies that have been developed for this important class of heterocyclic molecules. This comparative approach allows for a better understanding of the compound's unique features and potential advantages compared to other members of its structural class. The review also aims to identify specific research gaps and opportunities for future investigation that could advance the understanding and potential applications of this compound.
The methodological approach employed in this review involves comprehensive analysis of available chemical databases, patent literature, and peer-reviewed scientific publications to ensure that all relevant information about the compound and its structural class is incorporated. Special attention is given to synthetic methodologies that could be applicable to the preparation of this compound, as well as analytical techniques that would be most appropriate for its characterization and quality control. The review also considers the compound's potential role in structure-activity relationship studies and its utility as a research tool for advancing understanding of benzoxazole sulfonamide chemistry.
Properties
IUPAC Name |
2-tert-butyl-6-chloro-N-methoxy-N-methyl-1,3-benzoxazole-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-13(2,3)12-15-9-7-6-8(14)11(10(9)20-12)21(17,18)16(4)19-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPWDUCGTAPWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857067 | |
| Record name | 2-tert-Butyl-6-chloro-N-methoxy-N-methyl-1,3-benzoxazole-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206896-20-9 | |
| Record name | 2-tert-Butyl-6-chloro-N-methoxy-N-methyl-1,3-benzoxazole-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by reacting 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Substituents: The tert-butyl, chloro, methoxy, and methyl groups can be introduced through various substitution reactions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Chemical Reactions Analysis
2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide can undergo various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications due to its unique structural features that allow for selective interactions with biological targets. Its sulfonamide group is known for antibacterial properties, while the benzo[d]oxazole moiety contributes to its bioactivity.
Anticancer Research
Recent studies have explored the use of this compound as a potential anticancer agent. It has shown promise in inhibiting tumor cell proliferation by interfering with cellular signaling pathways involved in cancer progression. For instance, research indicated that it could induce apoptosis in specific cancer cell lines, suggesting its utility in targeted cancer therapies .
Neuropharmacology
The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for neuropharmacological applications. Its interactions with neurotransmitter systems could provide insights into developing treatments for neurological disorders such as depression and anxiety .
Case Studies
Several case studies highlight the compound's applications:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory activity against CYP enzymes, suggesting implications for drug metabolism and safety profiles in clinical settings .
- Case Study 2 : Research conducted on the anticancer properties revealed that treatment with this compound led to a marked reduction in tumor size in xenograft models, supporting its potential as a therapeutic agent against specific malignancies .
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1206896-20-9
- Molecular Formula : C₁₃H₁₇ClN₂O₄S
- Molecular Weight : 332.8 g/mol (calculated)
- Key Functional Groups :
- Benzo[d]oxazole core with a tert-butyl substituent at position 2.
- Chloro group at position 6.
- N-methoxy-N-methyl sulfonamide at position 7.
Physicochemical Properties :
- Purity : ≥97% (typically supplied as a research-grade compound) .
- Applications : Primarily used in pharmaceutical and agrochemical research due to its sulfonamide moiety, which is associated with enzyme inhibition and bioactivity .
Comparison with Similar Compounds
The compound is structurally compared to analogs based on heterocyclic cores , substituents , and functional groups . Below is a detailed analysis:
Structural Analogues and Similarity Scores
From computational similarity assessments ():
| CAS No. | Name | Similarity Score | Key Features |
|---|---|---|---|
| 1206896-20-9 | 2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide | 0.53 | Benzo[d]oxazole core; tert-butyl, chloro, N-methoxy-N-methyl sulfonamide. |
| 940943-37-3 | S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate | 0.63 | Pyridine-sulfonamide hybrid; dimethylamino propoxy and thioate ester groups. |
| 4029-41-8 | N-(3-Chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide | 0.55 | Quinoxaline core; chloro and methylbenzenesulfonamide. |
| 39876-88-5 | 4-Chlorobenzofuro[3,2-d]pyrimidine | 0.52 | Benzofuropyrimidine fused ring; chloro substituent. |
Key Observations :
- 940943-37-3 has the highest similarity (0.63) due to the sulfonamide group but differs in core structure (pyridine vs. benzo[d]oxazole) and additional functional complexity (thioate ester, dimethylamino propoxy) .
- 4029-41-8 shares a sulfonamide group but lacks the benzo[d]oxazole core, which may reduce steric hindrance and alter binding affinity .
Benzo[d]oxazole Derivatives
| CAS No. | Name | Key Differences from Target Compound |
|---|---|---|
| 1027076-19-2 | 5-tert-Butyl-2-chloro-1,3-benzoxazole | No sulfonamide group; simpler substituent profile. |
| 65999-87-3 | 5-tert-Butyl-2-(chloromethyl)-1,3-benzoxazole | Chloromethyl group instead of sulfonamide. |
| 39223-94-4 | 2-Chloro-6-nitrobenzo[d]oxazole | Nitro group at position 6; lacks sulfonamide and tert-butyl. |
Key Observations :
- These derivatives highlight the importance of the sulfonamide group in the target compound for applications like enzyme inhibition.
- The tert-butyl group in the target compound enhances lipophilicity and steric bulk compared to nitro or chloromethyl substituents .
Physicochemical and Commercial Comparison
Key Observations :
- The target compound’s lower molecular weight and simpler structure compared to 940943-37-3 may improve synthetic accessibility and pharmacokinetic properties.
- Its high purity and commercial availability make it preferable for research over less-documented analogs .
Biological Activity
2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide (CAS No. 1206896-20-9) is a compound belonging to the oxazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17ClN2O4S
- Molecular Weight : 332.80 g/mol
- Solubility : Moderately soluble with various reported solubility values ranging from 0.00717 mg/ml to 0.0311 mg/ml .
- Log S (ESOL) : -4.03, indicating low solubility in water .
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. A study highlighted that oxazole derivatives can disrupt bacterial cell wall synthesis, leading to cell lysis .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. For instance, one study reported an IC50 value of 15 µM against breast cancer cells, suggesting potent anticancer activity .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. Notably, it has shown promise as an inhibitor of carbonic anhydrase and certain kinases, which are critical in tumor growth and metastasis .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Activates intrinsic apoptotic pathways leading to cell death.
- Enzyme Modulation : Inhibits key enzymes that facilitate tumor growth and survival.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various oxazole derivatives, including our compound, against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/ml against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial potential .
Study 2: Anticancer Activity
In a comparative study on the anticancer effects of different oxazole derivatives, this compound was found to be one of the most effective compounds tested against human lung carcinoma cells (A549). The study reported a reduction in cell viability by over 60% at concentrations above 10 µM .
Q & A
Q. Key Considerations :
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Monitor reaction progress using TLC or LC-MS.
Q. Table 1: Example Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | SO2Cl2, DCM, 0°C | 65–75 | |
| 2 | NCS, DMF, 70°C | 80–85 | |
| 3 | AlCl3, tert-butyl chloride | 70–80 |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using deuterated solvents (e.g., CDCl3). Key signals include tert-butyl protons (δ ~1.3 ppm, singlet) and methoxy groups (δ ~3.2–3.5 ppm) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretch ~1350–1150 cm<sup>−1</sup>) and benzoxazole (C=N stretch ~1620 cm<sup>−1</sup>).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]<sup>+</sup>) with <2 ppm error .
Basic: What safety protocols are essential for handling this sulfonamide derivative?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., AlCl3 fumes) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal.
Advanced: How can crystallographic challenges (e.g., twinning, low resolution) be resolved during structural analysis?
Methodological Answer:
- Data Collection : Use high-intensity X-ray sources (e.g., synchrotron) for low-resolution crystals.
- Software Tools : Employ SHELXL for refinement, particularly for handling twinning via HKLF5 format .
- Validation : Cross-check with PLATON or CCDC Mercury to confirm hydrogen bonding and π-π interactions.
Advanced: How to design biological activity assays to evaluate antimicrobial or anticancer potential?
Methodological Answer:
- Cell Lines : Use standardized cancer cell lines (e.g., HEPG2 for liver cancer, SKOV3 for ovarian cancer) .
- MTT Assay Protocol :
- Culture cells in RPMI-1640 with 10% FBS.
- Treat with compound (1–100 µM) for 48–72 hours.
- Measure IC50 via nonlinear regression (GraphPad Prism) .
- Control Compounds : Include cisplatin or doxorubicin for comparative efficacy.
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum batch).
Structural Confirmation : Re-validate compound purity via HPLC and NMR to rule out degradation .
Meta-Analysis : Compare logP, solubility, and protein-binding data to identify pharmacokinetic variability .
Advanced: What computational strategies predict structure-activity relationships (SAR) for sulfonamide derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX).
- QSAR Models : Train on descriptors like topological polar surface area (TPSA) and H-bond acceptors .
- Validation : Cross-check with in vitro IC50 data to refine predictive accuracy.
Advanced: How to address low yields in large-scale synthesis?
Methodological Answer:
- Optimize Reaction Scale : Use flow chemistry for exothermic steps (e.g., sulfonylation) to improve heat dissipation.
- Catalyst Screening : Test alternatives to AlCl3 (e.g., FeCl3) for tert-butyl group installation .
- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions during chlorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
